molecular formula C21H25F4NO2S B5154497 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B5154497
M. Wt: 431.5 g/mol
InChI Key: PEHPXJFWKYQIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (DTBFF) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in various tissues. 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to inhibit the activity of histone deacetylase, a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce cell death in cancer cells by activating certain signaling pathways. 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase and histone deacetylase. Another direction is the investigation of the potential use of 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide as an anticancer agent in combination with other drugs. Additionally, the use of 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in the development of new anti-inflammatory drugs is an area of potential future research.

Synthesis Methods

3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-fluoronitrobenzene with tert-butyl alcohol and sodium hydride. The resulting intermediate is then reacted with 4-trifluoromethylphenylsulfonyl chloride to obtain 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory effects on certain enzymes such as carbonic anhydrase and histone deacetylase, which are involved in various physiological processes. 3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has also been studied for its potential use as an anticancer agent due to its ability to induce cell death in cancer cells.

properties

IUPAC Name

3,5-ditert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F4NO2S/c1-19(2,3)16-11-15(12-17(18(16)22)20(4,5)6)29(27,28)26-14-9-7-13(8-10-14)21(23,24)25/h7-12,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHPXJFWKYQIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

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